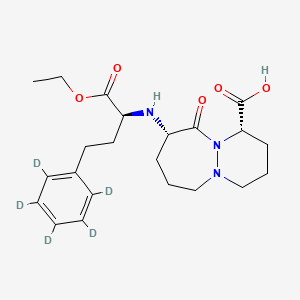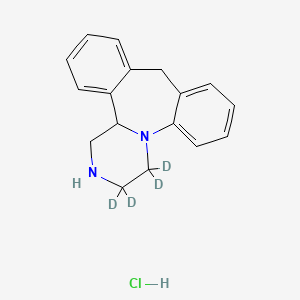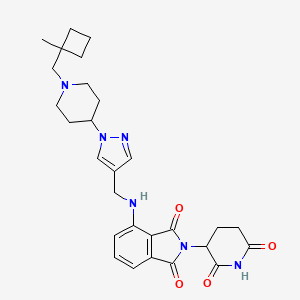
Vitamin D3-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vitamin D3-13C, also known as cholecalciferol-13C, is a labeled form of vitamin D3 where the carbon atoms are enriched with the stable isotope carbon-13. This labeling allows for detailed studies of the metabolic pathways and mechanisms of action of vitamin D3 using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. Vitamin D3 is crucial for maintaining calcium and phosphorus homeostasis in the body, and its deficiency can lead to various health issues, including rickets and osteoporosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of vitamin D3-13C typically involves the photochemical conversion of 7-dehydrocholesterol-13C to cholecalciferol-13C. This process is initiated by ultraviolet (UV) irradiation, which induces the cleavage of the B-ring in 7-dehydrocholesterol-13C, forming prethis compound. This intermediate then undergoes a thermal isomerization to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of 7-dehydrocholesterol-13C from yeast or other sources, followed by UV irradiation and thermal isomerization. The final product is purified using chromatographic techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Vitamin D3-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 25-hydroxythis compound and further to 1,25-dihydroxythis compound, the biologically active form.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen, hydrogen peroxide, and various oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
- 25-Hydroxythis compound
- 1,25-Dihydroxythis compound
- Various substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
Vitamin D3-13C is extensively used in scientific research due to its labeled carbon atoms, which allow for precise tracking and analysis. Some key applications include:
- Chemistry : Used in NMR and mass spectrometry studies to understand the structure and dynamics of vitamin D3 and its metabolites .
- Biology : Helps in studying the metabolic pathways and the role of vitamin D3 in various biological processes .
- Medicine : Used in clinical research to understand the pharmacokinetics and pharmacodynamics of vitamin D3 and its analogs .
- Industry : Employed in the development of vitamin D3 supplements and fortified foods .
Mécanisme D'action
Vitamin D3-13C exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes. Upon binding to VDR, the complex interacts with the retinoid X receptor (RXR) to form a heterodimer. This heterodimer binds to vitamin D response elements in the DNA, modulating the transcription of target genes involved in calcium and phosphorus homeostasis, immune response, and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Vitamin D2-13C (Ergocalciferol-13C) : Similar to vitamin D3-13C but derived from ergosterol. It has an additional double bond and a methyl group on the side chain .
- 7-Dehydrocholesterol-13C : The precursor to this compound, used in the synthesis process .
- Ergosterol-13C : The precursor to vitamin D2-13C .
Uniqueness
This compound is unique due to its specific labeling with carbon-13, which allows for detailed metabolic studies. It is more potent than vitamin D2-13C in terms of biological activity and is the preferred form for medical and research applications .
Propriétés
Formule moléculaire |
C27H44O |
|---|---|
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-(113C)methyl(6,7-13C2)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i1+1,2+1,19+1 |
Clé InChI |
QYSXJUFSXHHAJI-LCCKNAHGSA-N |
SMILES isomérique |
C[C@H](CCC[13CH]([13CH3])[13CH3])[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)


![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)






